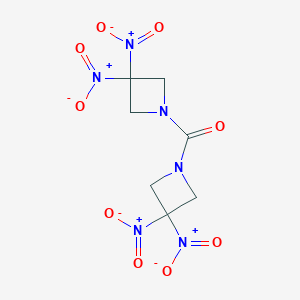
Azetidine, 1,1'-carbonylbis[3,3-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 1,1’-carbonylbis[3,3-dinitro- is a highly reactive, nitrogen-containing heterocyclic compound Azetidines are known for their strained four-membered ring structure, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1,1’-carbonylbis[3,3-dinitro- typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope.
Industrial Production Methods
Industrial production methods for azetidines often involve the use of metalated azetidines and practical C(sp3)–H functionalization . These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Azetidine, 1,1’-carbonylbis[3,3-dinitro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include CF3, CN, sulfonamide, and amide . Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of electron-rich substitutions such as Me, t-Bu, and OMe can lead to the formation of various functionalized azetidines .
Scientific Research Applications
Azetidine, 1,1’-carbonylbis[3,3-dinitro- has a wide range of scientific research applications, including:
Chemistry: Used as a raw material, intermediate, and catalyst in organic synthesis.
Biology: Serves as an important active unit in amino acids and alkaloids.
Medicine: Utilized in the development of pharmaceutically active compounds.
Industry: Applied in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of azetidine, 1,1’-carbonylbis[3,3-dinitro- involves its highly strained four-membered ring structure, which makes it highly reactive. This reactivity allows it to interact with various molecular targets and pathways, leading to its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
Azetidine, 1,1’-carbonylbis[3,3-dinitro- is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it an attractive compound for various chemical reactions and applications .
Properties
CAS No. |
211429-18-4 |
|---|---|
Molecular Formula |
C7H8N6O9 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
bis(3,3-dinitroazetidin-1-yl)methanone |
InChI |
InChI=1S/C7H8N6O9/c14-5(8-1-6(2-8,10(15)16)11(17)18)9-3-7(4-9,12(19)20)13(21)22/h1-4H2 |
InChI Key |
JZOHQYPXISYIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)N2CC(C2)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


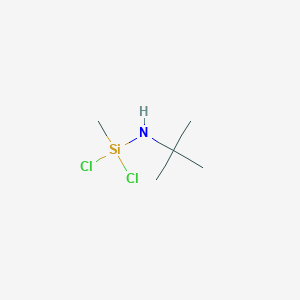
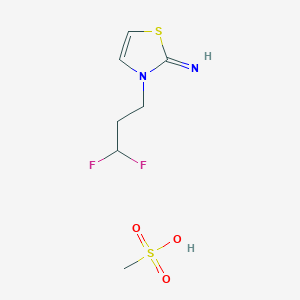
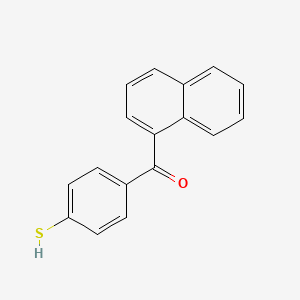
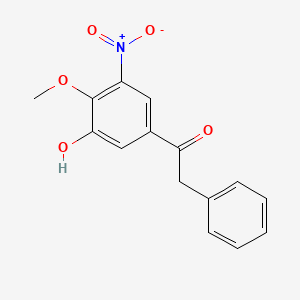
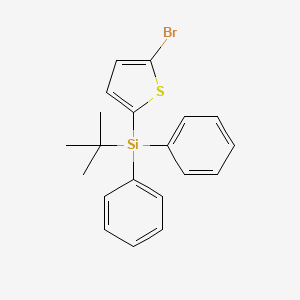
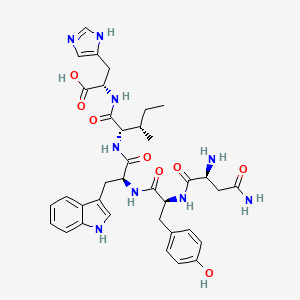
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)


![[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate](/img/structure/B14246681.png)
![(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B14246683.png)
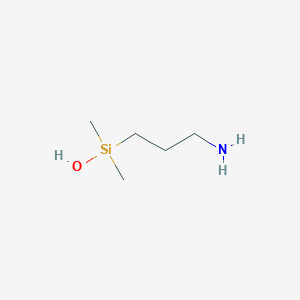

![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
